molecular formula C7H7IO B129775 2-Iodoanisole CAS No. 529-28-2

2-Iodoanisole

Cat. No.: B129775
CAS No.: 529-28-2
M. Wt: 234.03 g/mol
InChI Key: DVQWNQBEUKXONL-UHFFFAOYSA-N
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Description

It is a clear yellow liquid that is insoluble in water but miscible with alcohol, chloroform, and diethyl ether . This compound is widely used in organic synthesis, particularly in palladium-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium/Copper Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Heck Reaction: Produces substituted alkenes.

    Suzuki Reaction: Produces biaryl compounds.

    Oxidation: Produces quinones.

    Reduction: Produces anilines

Scientific Research Applications

2-Iodoanisole is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 2-Iodotoluene
  • 4-Iodoanisole
  • 3-Iodoanisole
  • 4-Iodotoluene

Comparison: 2-Iodoanisole is unique due to the presence of both iodine and methoxy groups on the benzene ring, which makes it highly reactive in cross-coupling reactions. Compared to other iodoanisoles, the position of the methoxy group in this compound provides distinct electronic and steric effects, influencing its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

1-iodo-2-methoxybenzene
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InChI

InChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVQWNQBEUKXONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7IO
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DSSTOX Substance ID

DTXSID1060184
Record name Benzene, 1-iodo-2-methoxy-
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Molecular Weight

234.03 g/mol
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Physical Description

Yellow liquid; Darkened by light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name o-Iodoanisole
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CAS No.

529-28-2
Record name 2-Iodoanisole
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Record name Benzene, 1-iodo-2-methoxy-
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Record name O-IODOANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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